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molecular formula C6H12BrNO B2752327 3-bromo-N-(propan-2-yl)propanamide CAS No. 99960-24-4

3-bromo-N-(propan-2-yl)propanamide

Cat. No. B2752327
M. Wt: 194.072
InChI Key: FHLFOHCCEPYFFK-UHFFFAOYSA-N
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Patent
US04839374

Procedure details

To a stirred and cooled (0°-10° C.) mixture of 59 parts of 2-propanamine and 650 parts of dichloromethane were added dropwise 94.2 parts of 3-bromopropanoyl chloride. Upon completion, stirring was continued for 5 minutes. The whole was washed with water. The organic layer was separated, dried, filtered and evaporated. The residue was crystallized from a mixture of 2,2'-oxybispropane and hexane. The product was filtered off and dried, yielding 70 parts (73%) of 3-bromo-N-(1-methylethyl)propanamide; mp. 60° C. (67).
Name
59
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N#N.O1C=CC=C1CC1C=C(OC)N=C(N)C=1N.[CH3:19][CH:20]([NH2:22])[CH3:21].[Br:23][CH2:24][CH2:25][C:26](Cl)=[O:27]>ClCCl>[Br:23][CH2:24][CH2:25][C:26]([NH:22][CH:20]([CH3:21])[CH3:19])=[O:27] |f:0.1|

Inputs

Step One
Name
59
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N.O1C(=CC=C1)CC1=C(C(=NC(=C1)OC)N)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCC(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
To a stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
STIRRING
Type
STIRRING
Details
Upon completion, stirring
WASH
Type
WASH
Details
The whole was washed with water
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from a mixture of 2,2'-oxybispropane and hexane
FILTRATION
Type
FILTRATION
Details
The product was filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
Name
Type
product
Smiles
BrCCC(=O)NC(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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